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Introduction
Enlimomab is a murine IgG2a monoclonal antibody that specifically targets the human

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54.[1][2] ICAM-1 is a

transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1][3] It is

constitutively expressed at low levels on various cell types, including leukocytes and

endothelial cells, and its expression is significantly upregulated in response to inflammatory

stimuli such as cytokines (TNF-α, IL-1β, IFN-γ).[1][4] Enlimomab functions by blocking the

interaction between ICAM-1 and its ligands, the β2 integrins LFA-1 (CD11a/CD18) and Mac-1

(CD11b/CD18), on leukocytes.[1][5] This blockade inhibits leukocyte adhesion to the vascular

endothelium, a critical step in the inflammatory cascade, thereby reducing leukocyte

extravasation and subsequent tissue damage.[1][2][6]

Flow cytometry is a powerful technique to quantify the expression of cell surface markers like

ICAM-1. Using Enlimomab as the primary antibody, researchers can identify and quantify cell

populations expressing ICAM-1, assess the activation state of cells, and evaluate the efficacy

of therapeutic agents that may modulate ICAM-1 expression.

Data Presentation
The following tables summarize quantitative data on ICAM-1 expression levels determined by

flow cytometry on various human cell types under different conditions. The data is presented as
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Mean Fluorescence Intensity (MFI), which is proportional to the density of the target antigen on

the cell surface.

Table 1: ICAM-1 Expression on Unstimulated and Stimulated Endothelial Cells

Cell Type Condition
Mean Fluorescence
Intensity (MFI)

Fold Change

Human Umbilical Vein

Endothelial Cells

(HUVECs)

Unstimulated 50 ± 8 -

HUVECs
TNF-α (10 ng/mL, 4

hours)
135 ± 15 2.7[7]

HUVECs
TNF-α (10 ng/mL, 24

hours)
250 ± 22 5.0

Table 2: ICAM-1 Expression on Hepatocytes with Inflammatory Cytokine Stimulation

Cell Type Condition
MFI (Isotype
Control)

MFI (Anti-ICAM-1)

Immortalized Rat

Hepatocytes (RH1)
Unstimulated ~20 164

Immortalized Rat

Hepatocytes (RH1)

TNF-α (1000 U/mL,

24 hours)
~20 252[8]

Immortalized Rat

Hepatocytes (P9)
Unstimulated ~20 160

Immortalized Rat

Hepatocytes (P9)

TNF-α (200 U/mL, 24

hours)
~20 276[8]

Table 3: ICAM-1 Expression on Human Corneal Fibroblasts
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Condition MFI of ICAM-1

Control (Unstimulated) ~10

IL-4 (30 ng/mL) ~25

TNF-α (30 ng/mL) ~120

IL-4 (30 ng/mL) + TNF-α (30 ng/mL) ~200

Data in Table 3 is estimated from graphical representations in the cited literature.[9]

Signaling Pathways and Experimental Workflows
ICAM-1 Signaling Pathway
ICAM-1 is not merely an adhesion molecule but also an active participant in signal

transduction. Upon binding to its ligands, such as LFA-1 on leukocytes, or cross-linking with

antibodies like Enlimomab, ICAM-1 initiates a signaling cascade within the cell. This "outside-

in" signaling can lead to the activation of various downstream effectors, including Rho

GTPases, Src kinases, and MAP kinases.[10] These signaling events contribute to the

remodeling of the actin cytoskeleton, increased intracellular calcium levels, and the production

of reactive oxygen species (ROS), ultimately facilitating the transmigration of leukocytes across

the endothelial barrier.
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Caption: ICAM-1 signaling cascade upon ligand or antibody binding.

Experimental Workflow for Flow Cytometry
The following diagram outlines the key steps for analyzing ICAM-1 expression on a single-cell

suspension using Enlimomab.
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Flow Cytometry Workflow with Enlimomab
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Caption: Workflow for ICAM-1 cell surface staining.
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Experimental Protocols
Protocol: Staining of Cell Surface ICAM-1 (CD54) for
Flow Cytometry
This protocol provides a detailed method for the detection of ICAM-1 on the surface of cells in

suspension using Enlimomab, followed by a fluorescently labeled secondary antibody.

Materials:

Primary Antibody: Enlimomab (murine anti-human ICAM-1/CD54)

Secondary Antibody: Fluorochrome-conjugated goat anti-mouse IgG (e.g., FITC, PE, or APC

conjugate)

Cells: Single-cell suspension of interest (e.g., human peripheral blood mononuclear cells

(PBMCs), cultured endothelial cells, or other cell lines). A concentration of 1 x 10⁷ cells/mL is

recommended.

Positive Control Cells: Cells known to express high levels of ICAM-1 (e.g., TNF-α stimulated

HUVECs).

Negative Control Cells: Cells with known low or no ICAM-1 expression.

Isotype Control: Murine IgG2a isotype control antibody.

Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) containing 0.5% bovine

serum albumin (BSA) and 0.09% sodium azide.

Fc Receptor Blocking Solution: Human IgG or commercial Fc block.

5 mL polystyrene round-bottom tubes (FACS tubes)

Centrifuge

Flow Cytometer

Procedure:
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Cell Preparation:

Prepare a single-cell suspension from whole blood, tissue culture, or other sources.

Wash the cells by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-

400 x g for 5 minutes at 4°C, and carefully decanting the supernatant.

Resuspend the cell pellet in an appropriate volume of staining buffer to achieve a

concentration of 1 x 10⁷ cells/mL.

Fc Receptor Blocking:

Aliquot 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the required number of

FACS tubes.

To prevent non-specific binding of Enlimomab to Fc receptors, add Fc Receptor Blocking

Solution according to the manufacturer's instructions (e.g., 1 µg of human IgG per 10⁶

cells).

Incubate for 15 minutes at 4°C.

Primary Antibody Staining:

Without washing, add the predetermined optimal concentration of Enlimomab to the

appropriate tubes. For initial experiments, a concentration range of 0.5-2.0 µg per 10⁶ cells

is recommended.

For the isotype control tube, add the same concentration of the murine IgG2a isotype

control antibody.

For the unstained control, add an equivalent volume of staining buffer.

Vortex gently and incubate for 30 minutes at 4°C, protected from light.

Wash:

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
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Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.

Repeat the wash step.

Secondary Antibody Staining:

Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.

Add the fluorochrome-conjugated goat anti-mouse IgG secondary antibody at the

manufacturer's recommended dilution.

Vortex gently and incubate for 30 minutes at 4°C, protected from light.

Final Wash:

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.

Repeat the wash step.

Acquisition:

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Analyze the samples on a flow cytometer as soon as possible. If a delay is necessary,

cells can be fixed in 1% paraformaldehyde and stored at 4°C in the dark for up to 24

hours.

Data Analysis:

Gating: Gate on the cell population of interest based on forward scatter (FSC) and side

scatter (SSC) properties to exclude debris and dead cells.

Controls: Use the unstained sample to set the baseline fluorescence. Use the isotype control

to set the gate for positive staining, accounting for non-specific binding of the primary

antibody.
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Quantification: Determine the percentage of ICAM-1 positive cells and the Mean

Fluorescence Intensity (MFI) of the positive population. Compare the MFI of stimulated

versus unstimulated cells to quantify changes in ICAM-1 expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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